molecular formula C13H17N3O2 B8526256 2,3-dideoxy-D-manno-2-octulopyranosonic acid

2,3-dideoxy-D-manno-2-octulopyranosonic acid

Cat. No.: B8526256
M. Wt: 247.29 g/mol
InChI Key: POBWMUWBWDHZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dideoxy-D-manno-2-octulopyranosonic acid is a chemical compound with a complex structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with methylamine and propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dideoxy-D-manno-2-octulopyranosonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,3-dideoxy-D-manno-2-octulopyranosonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dideoxy-D-manno-2-octulopyranosonic acid is unique due to its benzimidazole core, which imparts specific chemical and biological properties not found in simpler amine compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 2-[3-(methylamino)propyl]-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-14-8-4-7-11-15-10-6-3-5-9(12(10)16-11)13(17)18-2/h3,5-6,14H,4,7-8H2,1-2H3,(H,15,16)

InChI Key

POBWMUWBWDHZEQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=NC2=C(C=CC=C2N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 2,3-diamino-benzoic acid methyl ester (J. Med. Chem. 2000, 43(22), 4084-4097) in analogy to the methods described for [3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine.

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